Amibegron Hydrochloride

β3-Adrenoceptor Selectivity Receptor pharmacology

Researchers requiring a brain-penetrant β3-AR agonist face limited options, as common alternatives like mirabegron show poor CNS exposure. Amibegron Hydrochloride (SR58611A) solves this with confirmed blood-brain barrier permeability and high selectivity (EC50 3.5 nM at β3-AR, minimal β1/β2 activity). It is the validated tool for studying central β3-adrenoceptor roles in mood, anxiety, and stress-related disorders. - Oral bioavailability & robust brain penetration enable translational neuropsychiatric research. - Clean selectivity profile avoids off-target effects on 5-HT/NA transporters, ensuring reliable pathway interrogation. - Used as a reference compound in Flinders Sensitive Line depression models, with efficacy comparable to fluoxetine.

Molecular Formula C22H27Cl2NO4
Molecular Weight 440.4 g/mol
CAS No. 121524-09-2
Cat. No. B1662959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmibegron Hydrochloride
CAS121524-09-2
Synonyms[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydro-2-naphthalenyl]ox]yacetic acid ethyl ester hydrochloride
Molecular FormulaC22H27Cl2NO4
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl
InChIInChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1
InChIKeyNQIZCDQCNYCVAS-RQBPZYBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Amibegron Hydrochloride: A Selective β3-Adrenoceptor Agonist for CNS Research


Amibegron Hydrochloride (SR58611A; CAS: 121524-09-2) is a selective β3-adrenergic receptor (β3-AR) agonist [1]. It is a phenylethanolaminotetraline derivative that exhibits high potency at the β3-AR (EC50 = 3.5 nM in rat colon) with minimal activity at β1- and β2-ARs . Amibegron is distinguished by its oral bioavailability and ability to cross the blood-brain barrier, enabling central nervous system (CNS) effects, and has been investigated for antidepressant and anxiolytic properties [2].

Why Amibegron Hydrochloride Cannot Be Replaced by Other β3-Agonists in CNS Research


Generic substitution fails for Amibegron Hydrochloride because not all β3-AR agonists are equivalent. While mirabegron and vibegron are clinically approved for overactive bladder, they exhibit markedly different selectivity profiles, brain penetration, and functional activity [1]. Amibegron's unique combination of high β3-selectivity, confirmed brain penetration, and distinct effects on serotonergic and noradrenergic transmission differentiate it from other β3-agonists [2]. In the context of CNS research, substitution with non-brain-penetrant or less selective agents can lead to divergent experimental outcomes [3].

Quantitative Differentiation of Amibegron Hydrochloride: Selectivity, CNS Penetration, and In Vivo Efficacy


β3-Adrenoceptor Selectivity of Amibegron vs. Mirabegron and Vibegron

Amibegron Hydrochloride demonstrates >100-fold selectivity for β3-AR over β1-AR (EC50: β3 = 3.5 nM vs. β1 = 499 nM) . In contrast, mirabegron shows lower selectivity in functional assays, with a β1/β3 ratio of ~517 and β2/β3 ratio of ~496 [1]. Vibegron is highly selective (>7937-fold for β1 and β2) but lacks brain penetration data [1]. This differential selectivity profile is critical for CNS applications where off-target β1/β2 activity can confound results.

β3-Adrenoceptor Selectivity Receptor pharmacology

Brain Penetration of Amibegron: A Critical Differentiator for CNS Research

Amibegron is the first orally active β3-AR agonist reported to cross the blood-brain barrier [1]. In contrast, mirabegron and vibegron are designed for peripheral (bladder) action and are not considered brain-penetrant; their brain exposure is low or uncharacterized [2]. Amibegron's brain penetration enables direct CNS effects, including modulation of serotonergic and noradrenergic neurotransmission in the prefrontal cortex and hippocampus [3].

Blood-Brain Barrier CNS Penetration Neuropharmacology

In Vivo Efficacy in a Validated Depression Model vs. Fluoxetine and Desipramine

In the Flinders Sensitive Line (FSL) rat model of depression, chronic treatment (14 days) with Amibegron (0.3, 1.0, or 3.0 mg/kg) significantly reduced immobility in the forced swim test [1]. The magnitude of effect was comparable to that of fluoxetine (5 mg/kg) and desipramine (5 mg/kg) [1]. This provides a direct benchmark against clinically validated antidepressants in a model with high predictive validity.

Antidepressant Animal Model Forced Swim Test

Clinical Efficacy in Major Depressive Disorder: Amibegron vs. Paroxetine

In a Phase III clinical trial (NCT00385307), Amibegron (175 mg or 350 mg q12) was compared to paroxetine (20 mg/day) in patients with Major Depressive Disorder [1]. The trial was designed to evaluate efficacy and safety, providing a head-to-head comparison with a standard SSRI [1]. While development was discontinued in 2008, the trial data offer valuable insight into Amibegron's clinical performance relative to a marketed antidepressant.

Clinical Trial Major Depressive Disorder Phase III

Off-Target Profile: Minimal Interaction with Monoamine Transporters and MAO

Amibegron shows weak inhibition of 5-HT, noradrenaline (NA), and dopamine (DA) uptake (IC50s: 4.6, 1.2, 0.58, 2.5, and 3.2 μM, respectively) [1]. It exhibits no significant effect on 5-HT1A, 5-HT2, MAO-A, or MAO-B (IC50 >10 μM) [1]. This profile contrasts with many antidepressants that directly target these systems, suggesting Amibegron's effects are mediated primarily through β3-AR activation rather than off-target interactions.

Off-target Selectivity Neurochemistry

Optimal Use Cases for Amibegron Hydrochloride in Preclinical and Translational Research


CNS-Focused β3-Adrenoceptor Pharmacology

Amibegron is the tool of choice for investigating the role of central β3-ARs in mood, anxiety, and stress-related disorders. Its brain penetration and well-characterized selectivity profile make it superior to peripheral β3-agonists like mirabegron for CNS studies [1].

Benchmarking Novel Antidepressant Candidates in the FSL Rat Model

Amibegron serves as a valuable reference compound in the Flinders Sensitive Line rat model of depression. Its demonstrated efficacy, comparable to fluoxetine and desipramine, provides a benchmark for evaluating new chemical entities targeting β3-ARs or novel antidepressant mechanisms [2].

Mechanistic Studies of β3-AR-Mediated Modulation of Monoaminergic Transmission

Researchers investigating how β3-AR activation influences 5-HT and norepinephrine release and synthesis in the brain should use Amibegron. Its minimal off-target effects at transporters and receptors allow for clean interrogation of β3-AR signaling pathways in neurochemical studies [3].

Translational Research Bridging β3-AR Agonists to CNS Disorders

Given its clinical trial history in depression and anxiety, Amibegron is relevant for translational studies aimed at validating β3-AR as a therapeutic target for neuropsychiatric conditions. Its Phase III data, though incomplete, provide a clinical reference point for preclinical efficacy and safety assessments [4].

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